molecular formula C19H20N6O5 B6201607 6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide CAS No. 2227423-33-6

6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide

Cat. No. B6201607
CAS RN: 2227423-33-6
M. Wt: 412.4
InChI Key:
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Description

The compound “6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide” is also known as Pomalidomide-PEG6-azide . It is a protein degrader building block for PROTAC (proteolysis-targeting chimeras) research . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide for click chemistry with a target ligand .


Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The empirical formula of the compound is C27H36N6O11 and it has a molecular weight of 620.61 . The structure of these compounds was confirmed by 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

The compound is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide for click chemistry with a target ligand .


Physical And Chemical Properties Analysis

The compound is in the form of chunks and has a functional group azide . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Photochemistry Research

This compound can be used in photochemistry research. The photochemistry of similar azido compounds has been investigated in aqueous solutions under aerobic and anaerobic conditions . This research can provide valuable insights into the behavior of azido compounds under different conditions, which can be applied to a variety of scientific fields.

PROTAC Linker

The compound is a PROTAC (Proteolysis Targeting Chimera) linker featuring a pomalidomide, an aliphatic spacer, and an azide . PROTACs are a class of drugs that work by recruiting an E3 ligase to ubiquitinate a specific protein target, leading to its degradation. This has potential applications in drug development, particularly for diseases related to protein dysfunction.

Click Chemistry

The azide group in the compound can react with terminal alkynes and strained cyclooctynes through click chemistry . Click chemistry is a type of chemical reaction that is widely used in bioconjugation, material science, and drug discovery due to its high yield, specificity, and biocompatibility.

Synthesis of Heterocycles

Azides, including aryl azides, can be used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are a significant class of compounds in organic chemistry and are prevalent in many natural and synthetic products, including pharmaceuticals and dyes.

Study of Azide Bond Cleavage

The compound can be used to study the photochemical activation of azide bond cleavage to release N2 and form the 6-nitreno group . This can provide valuable insights into the reactivity and stability of azide compounds.

Investigation of Amino Group Effects

The compound can be used to investigate the effects of the amino group on the photochemistry of azido compounds . This can help to elucidate how differences in reactivity under irradiation arise from changes in the molecular structure.

Mechanism of Action

Target of Action

The primary target of this compound is the E3 ligase . E3 ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, a process known as ubiquitination. This process is crucial for the regulation of protein degradation within the cell .

Mode of Action

This compound acts as a PROTAC (Proteolysis-Targeting Chimera) linker . It features a pomalidomide , an aliphatic spacer, and an azide . Pomalidomide recruits the E3 ligase for the ubiquitination and subsequent proteolysis of target proteins . Meanwhile, the azide reacts with terminal alkynes and strained cyclooctynes through click chemistry .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular proteins. The compound, by recruiting E3 ligase, leads to the ubiquitination of target proteins. These ubiquitinated proteins are then recognized and degraded by the proteasome, a large protein complex within the cell .

Pharmacokinetics

The pomalidomide moiety helps in recruiting the E3 ligase, while the azide group enables click chemistry, facilitating the formation of the ternary complex necessary for targeted protein degradation .

Result of Action

The result of the compound’s action is the ubiquitination and subsequent proteolysis of target proteins . This leads to the degradation of these proteins, altering the protein composition within the cell and potentially leading to various cellular effects depending on the specific proteins targeted .

Future Directions

The compound plays an important role in the development of protease degradation drugs . It is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . This technology has received extensive attention in recent years due to its potential to improve the efficacy of drugs and reduce damage to normal tissues .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide' involves the conversion of a piperidine derivative to an isoindole derivative, followed by the addition of an azide group to the hexanamide moiety.", "Starting Materials": [ "2,6-dioxopiperidine", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hexanoyl chloride", "sodium azide", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde by reacting 2,6-dioxopiperidine with 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide and acetic acid.", "Step 2: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid by hydrolyzing the aldehyde product from step 1 with sodium hydroxide.", "Step 3: Synthesis of 6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide by reacting the carboxylic acid product from step 2 with hexanoyl chloride, triethylamine, and N,N-dimethylformamide to form the hexanamide intermediate, followed by the addition of sodium azide in diethyl ether to form the final product." ] }

CAS RN

2227423-33-6

Molecular Formula

C19H20N6O5

Molecular Weight

412.4

Purity

95

Origin of Product

United States

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